1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound characterized by a cyclohexyl group attached to a dioxolane ring through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring can act as a reactive site for binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
1-Cyclohexyl-2-(1,3-dioxolan-2-yl)ethylamine: Contains an amine group instead of an ethanone linkage.
1-Cyclohexyl-2,2-dimethyl-3-(2-methyl-1,3-dioxolan-2-yl)-1-propanol: Features additional methyl groups and a propanol moiety.
Uniqueness: 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone is unique due to its specific combination of a cyclohexyl group and a dioxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-cyclohexyl-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAGGQDIAFQMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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